molecular formula C11H11ClFN3O2S B7556508 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide

3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide

Cat. No. B7556508
M. Wt: 303.74 g/mol
InChI Key: SXIWEFIMMLYFCA-UHFFFAOYSA-N
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Description

3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A is still being studied. However, it has been proposed that 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A exerts its anticancer and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways. For example, it has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Moreover, 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Moreover, 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A.

Advantages and Limitations for Lab Experiments

3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Moreover, it has been shown to have potent anticancer and anti-inflammatory properties, which makes it a potential candidate for the development of new drugs. However, one of the limitations of 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A. One of the potential future directions is to study its potential applications in other fields such as infectious diseases. Moreover, further studies are needed to fully understand the mechanism of action of 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A and its biochemical and physiological effects. Additionally, the development of new formulations that improve the solubility of 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A could potentially enhance its efficacy and make it more suitable for use in various experiments.
Conclusion:
In conclusion, 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A involves the reaction of 3-chloro-2-fluorobenzenesulfonyl chloride with 3,5-dimethyl-1H-pyrazole-4-amine under specific reaction conditions. 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A has been extensively studied for its potential applications in cancer research, inflammation, and infectious diseases. It has been found to have potent anti-inflammatory and anticancer properties, and its mechanism of action is still being studied. 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A has several advantages for lab experiments, but its low solubility in water is one of its limitations. There are several future directions for the research on 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A, including studying its potential applications in other fields and developing new formulations that improve its solubility.

Synthesis Methods

The synthesis of 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A involves the reaction of 3-chloro-2-fluorobenzenesulfonyl chloride with 3,5-dimethyl-1H-pyrazole-4-amine under specific reaction conditions. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and yield of 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A.

Scientific Research Applications

3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A has been extensively studied for its potential applications in various fields such as cancer research, inflammation, and infectious diseases. Several studies have shown that 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A has potent anti-inflammatory and anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Moreover, 3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide A has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3O2S/c1-6-11(7(2)15-14-6)16-19(17,18)9-5-3-4-8(12)10(9)13/h3-5,16H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIWEFIMMLYFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NS(=O)(=O)C2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide

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